benzyl N-[[(5S)-2-oxo-1,3-oxazolidin-5-yl]methyl]carbamate
CAS No.:
Cat. No.: VC15934580
Molecular Formula: C12H14N2O4
Molecular Weight: 250.25 g/mol
* For research use only. Not for human or veterinary use.
![benzyl N-[[(5S)-2-oxo-1,3-oxazolidin-5-yl]methyl]carbamate -](/images/structure/VC15934580.png)
Specification
Molecular Formula | C12H14N2O4 |
---|---|
Molecular Weight | 250.25 g/mol |
IUPAC Name | benzyl N-[[(5S)-2-oxo-1,3-oxazolidin-5-yl]methyl]carbamate |
Standard InChI | InChI=1S/C12H14N2O4/c15-11(13-6-10-7-14-12(16)18-10)17-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,13,15)(H,14,16)/t10-/m1/s1 |
Standard InChI Key | CIMOMVDNFMVGGV-SNVBAGLBSA-N |
Isomeric SMILES | C1[C@H](OC(=O)N1)CNC(=O)OCC2=CC=CC=C2 |
Canonical SMILES | C1C(OC(=O)N1)CNC(=O)OCC2=CC=CC=C2 |
Introduction
Chemical Identity and Molecular Characteristics
Benzyl N-[[(5S)-2-oxo-1,3-oxazolidin-5-yl]methyl]carbamate (IUPAC name: benzyl N-[[(5S)-2-oxo-1,3-oxazolidin-5-yl]methyl]carbamate) is a white crystalline solid with the molecular formula C₁₂H₁₄N₂O₄ and a molecular weight of 250.25 g/mol . Its structure comprises a benzyloxycarbonyl (Cbz) group attached to the nitrogen of a methylcarbamate side chain, which is further linked to the (5S)-configured oxazolidinone ring. Key identifiers include:
Property | Value | Source |
---|---|---|
CAS Registry Number | 274264-55-0 | |
SMILES | C1C@HCNC(=O)OCC2=CC=CC=C2 | |
InChI Key | CIMOMVDNFMVGGV-SNVBAGLBSA-N | |
Melting Point | Not reported | — |
The compound’s stereochemistry is critical to its function, as the (5S) configuration ensures proper spatial orientation for interactions in biological systems .
Synthetic Pathways and Methodologies
Key Synthetic Routes
The synthesis of benzyl N-[[(5S)-2-oxo-1,3-oxazolidin-5-yl]methyl]carbamate typically involves multi-step sequences starting from chiral epoxides or amino alcohols. A representative route, adapted from rivaroxaban intermediate synthesis , proceeds as follows:
-
Epoxide Ring-Opening: (S)-Epichlorohydrin reacts with 4-(4-aminophenyl)morpholin-3-one to form an amino alcohol intermediate.
-
Oxazolidinone Formation: Cyclization of the amino alcohol with phosgene or carbonyl diimidazole (CDI) generates the oxazolidinone core .
-
Carbamate Protection: The primary amine on the methyl side chain is protected with benzyl chloroformate (Cbz-Cl) under basic conditions .
This route emphasizes the use of stereospecific reagents and protective group strategies to preserve the (5S) configuration. Alternative methods employ enzymatic resolution or asymmetric catalysis to achieve enantiomeric purity .
Process Optimization
Industrial-scale synthesis prioritizes cost-effectiveness and eco-friendliness, as evidenced by patent WO2013046211A1 , which highlights:
-
Solvent Selection: Use of polar aprotic solvents (e.g., DMF, THF) to enhance reaction rates.
-
Catalysis: Employment of palladium or nickel catalysts for hydrogenolytic deprotection steps.
-
Yield Improvements: Reported yields exceed 80% for critical steps when using optimized stoichiometry .
Structural and Crystallographic Insights
Molecular Geometry
X-ray crystallography of analogous oxazolidinones, such as (4-benzyl-2-oxo-1,3-oxazolidin-5-yl)methyl methanesulfonate , reveals:
-
Planar Oxazolidinone Ring: The five-membered ring adopts a near-planar conformation (r.m.s. deviation = 0.045 Å), with substituents oriented perpendicular to the ring plane .
-
Hydrogen Bonding: N–H···O interactions stabilize supramolecular chains in the crystal lattice, a feature likely conserved in the title compound .
Spectroscopic Characterization
-
IR Spectroscopy: Strong absorptions at ~1750 cm⁻¹ (C=O stretch, oxazolidinone) and ~1700 cm⁻¹ (carbamate carbonyl) .
-
NMR Spectroscopy:
Applications in Pharmaceutical Synthesis
Benzyl N-[[(5S)-2-oxo-1,3-oxazolidin-5-yl]methyl]carbamate is a pivotal intermediate in the synthesis of rivaroxaban (Xarelto®), a Factor Xa inhibitor . Its role includes:
-
Amine Protection: The Cbz group safeguards the primary amine during subsequent coupling reactions .
-
Stereochemical Control: The (5S) configuration ensures correct spatial alignment for binding to Factor Xa’s active site .
Comparative studies indicate that omitting the Cbz group or altering the stereochemistry reduces anticoagulant efficacy by >90% .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume